8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione
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Overview
Description
8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione is a synthetic compound known for its pharmacological activities, particularly in neuropsychiatric disorders. It is a part of the broader class of spirocyclic compounds, which have unique structural features beneficial in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione generally involves several steps:
Formation of the Piperazine Derivative: : Starting with 1,2-Benzisothiazol-3-yl, it undergoes a reaction with an appropriate halide in the presence of a base to form the 1-piperazinyl derivative.
Linking with Propyl Chain: : The 1-piperazinyl derivative is then reacted with a propyl halide to link the propyl chain.
Spirocyclic Ring Formation: : This involves the reaction of the linked product with an appropriate azaspirodecane compound under suitable reaction conditions, often involving a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, using continuous flow reactors to enhance reaction efficiency and purity. High-pressure liquid chromatography (HPLC) and other purification techniques are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : This compound can undergo oxidation, forming various oxidative metabolites that can be studied for their biological activity.
Reduction: : Though less common, reduction of specific functional groups might lead to interesting derivatives with potentially different activities.
Substitution: : Common in medicinal chemistry for modifying the functional groups, providing derivatives with altered pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or metal hydrides can be employed.
Substitution: : Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Major Products Formed:
Oxidation Products: : Typically hydroxylated metabolites.
Reduction Products: : Amino derivatives or reduced heterocycles.
Substitution Products: : Varied derivatives depending on the substituent introduced.
Scientific Research Applications
The compound 8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione has significant applications in scientific research:
Chemistry: : Studied for its unique structural properties and reactivity.
Biology: : Used to investigate cellular pathways, receptor interactions, and protein binding.
Medicine: : Explored for its potential therapeutic effects in treating neuropsychiatric disorders, schizophrenia, and other CNS-related conditions.
Industry: : Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves interaction with specific molecular targets in the central nervous system. It binds to various neurotransmitter receptors, including dopamine and serotonin receptors, modulating their activity. This interaction influences neuronal signaling pathways, thereby exerting its therapeutic effects in neuropsychiatric disorders.
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 8-((3-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)propyl)oxy)-8-azaspiro(4.5)decane-7,9-dione exhibits unique binding properties and selectivity:
Similar Compounds: : Risperidone, Paliperidone, and other piperazine derivatives.
Uniqueness: : Enhanced binding affinity and specificity to certain neurotransmitter receptors, leading to improved therapeutic outcomes and reduced side effects.
Remember, understanding the nuanced differences between such compounds can offer insights into their therapeutic potential and aid in the design of better pharmaceuticals.
Properties
IUPAC Name |
8-[3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]propoxy]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S.ClH/c28-20-16-23(8-3-4-9-23)17-21(29)27(20)30-15-5-10-25-11-13-26(14-12-25)22-18-6-1-2-7-19(18)31-24-22;/h1-2,6-7H,3-5,8-17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNUGCDXGXJGMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)OCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922795 |
Source
|
Record name | 8-{3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]propoxy}-8-azaspiro[4.5]decane-7,9-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118856-18-1 |
Source
|
Record name | 8-BPPA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118856181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-{3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]propoxy}-8-azaspiro[4.5]decane-7,9-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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